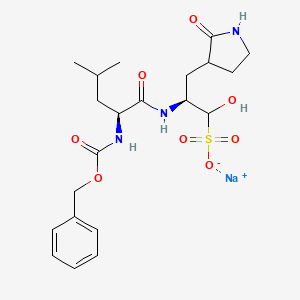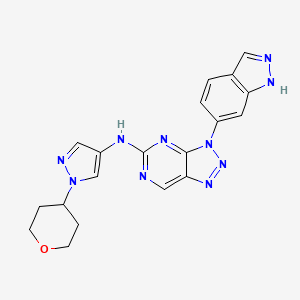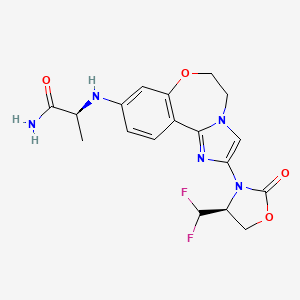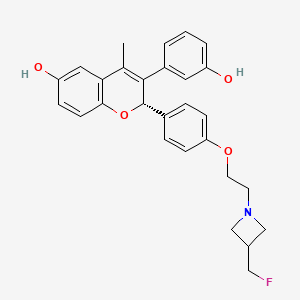
GNE-371
Übersicht
Beschreibung
GNE-371 is a potent and selective chemical probe for the second bromodomains of human transcription-initiation-factor TFIID subunit 1 and transcription-initiation-factor TFIID subunit 1‑like. This compound binds TAF1(2) with an IC50 of 10 nM while maintaining excellent selectivity over other bromodomain-family members. This compound is also active in a cellular-TAF1(2) target-engagement assay (IC50 = 38 nM) and exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting engagement of endogenous TAF1 by this compound and further supporting the use of this compound in mechanistic and target-validation studies.
Wissenschaftliche Forschungsanwendungen
Inhibitor der Transkriptionsinitiationsfaktor TFIID-Untereinheit 1 (TAF1)
GNE-371 ist eine potente und selektive chemische Sonde für die zweiten Bromodomänen der menschlichen Transkriptionsinitiationsfaktor TFIID-Untereinheit 1 (TAF1) und des Transkriptionsinitiationsfaktor TFIID-Untereinheit 1-ähnlichen {svg_1}. Es bindet TAF1 mit einem IC50 von 10 nM und behält gleichzeitig eine ausgezeichnete Selektivität gegenüber anderen Mitgliedern der Bromodomänen-Familie bei {svg_2}.
Onkologieforschung
Die biologischen Funktionen der dualen Bromodomänen von TAF1 sind noch unbekannt, obwohl TAF1 als potenzielles Ziel für die Onkologieforschung identifiziert wurde {svg_3}. Die Verbindung this compound zeigt eine antiproliferative Synergie mit dem BET-Inhibitor JQ1, was auf eine Einbindung von endogenem TAF1 durch this compound hindeutet {svg_4}.
Zelluläre Zielbindung
This compound ist auch in einem zellulären TAF1-Zielbindungsassay mit einem IC50 von 38 nM aktiv {svg_5}. Dies deutet darauf hin, dass die Verbindung in einer zellulären Umgebung effektiv mit ihrem Ziel interagieren kann {svg_6}.
Struktur-Aktivitäts-Beziehungsstudien
Die Kokristallstruktur von this compound gebunden an TAF1 ermöglichte strukturbasierte Design- und Struktur-Aktivitäts-Beziehungsstudien {svg_7}. Dies könnte möglicherweise zur Entwicklung potenterer und selektiverer Verbindungen führen {svg_8}.
Proteinexpression und -reinigung
This compound kann in Proteinexpression und -reinigungsmethoden verwendet werden. Die Produktion von Bromodomänenproteinen wurde wie zuvor beschrieben durchgeführt {svg_9}.
Zellbasierte Assays
Die Zielbindung in Zellen wurde durch die Verdrängung eines fluoreszenzmarkierten Liganden von NanoLuc (nLuc; Promega) Luciferase-Bromodomänen-Fusionsproteinen bewertet {svg_10}. Für den BRD4-Assay wurden 293T-Zellen in DMEM-Medium (niedriger Glukose) gezüchtet, das mit 2 mM Glutamin und 10% fötalem Rinderserum supplementiert war {svg_11}.
Wirkmechanismus
GNE-371, also known as “6-But-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)-benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one” or “6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one”, is a potent and selective chemical probe .
Target of Action
The primary target of this compound is the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and transcription-initiation-factor TFIID subunit 1-like . TAF1 plays a pivotal role in several cancers and is overexpressed in acute myeloid leukemia (AML) .
Mode of Action
This compound binds to TAF1 with an IC50 of 10 nM, maintaining excellent selectivity over other bromodomain-family members . It stabilizes different conformational states of TAF1 through an open-closed transition .
Biochemical Pathways
It is known that taf1, the target of this compound, is involved in chromatin remodeling and gene transcription . Therefore, this compound likely affects these processes.
Pharmacokinetics
It is known that this compound is active in a cellular taf1 target-engagement assay , suggesting it has sufficient bioavailability to reach its target in cells.
Result of Action
This compound exhibits antiproliferative synergy with the BET inhibitor JQ1 . This suggests that the compound’s action results in the inhibition of cell proliferation, which is a desirable effect in the context of cancer treatment.
Biochemische Analyse
Biochemical Properties
GNE-371 plays a significant role in biochemical reactions. It interacts with the second bromodomains of TAF1 and TAF1L . The nature of these interactions is characterized by the compound’s ability to bind TAF1(2) with an IC50 of 10 nM while maintaining excellent selectivity over other bromodomain-family members .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by engaging endogenous TAF1 . This engagement impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its binding interactions with biomolecules, specifically the second bromodomains of TAF1 and TAF1L . This binding leads to enzyme inhibition or activation and changes in gene expression .
Eigenschaften
IUPAC Name |
6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUWGFZGQNPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GNE-371 interact with its target, TAF1, and what are the downstream effects of this interaction?
A1: this compound selectively targets the second bromodomain (BD2) of the Transcription-Initiation-Factor TFIID subunit 1 (TAF1). [, ] Bromodomains are protein modules that recognize acetylated lysine residues on histones, influencing gene transcription. By binding to TAF1-BD2, this compound disrupts these interactions and potentially modulates the transcriptional activity of TAF1. [, ] This is particularly relevant in cancers where TAF1 is overexpressed, such as acute myeloid leukemia (AML) with the AML1-ETO fusion gene. []
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and the impact of structural modifications on its activity and selectivity?
A3: The development of this compound involved extensive SAR studies. Starting from a previously identified lead compound, modifications were introduced based on a co-crystal structure with TAF1-BD2. [] This iterative process, combining structural information with chemical synthesis and biological evaluation, allowed researchers to optimize the compound's potency and selectivity for TAF1-BD2 over other bromodomain family members. [] While the specific modifications are not detailed in the abstracts, this approach highlights the power of structure-based drug design in optimizing desired drug properties.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A4: In vitro, this compound displays potent binding to TAF1-BD2 with an IC50 of 10 nM. [] It also demonstrates cellular activity, effectively engaging endogenous TAF1 with an IC50 of 38 nM in a cellular target engagement assay. [] Furthermore, this compound exhibits synergistic antiproliferative effects when combined with the BET inhibitor JQ1, suggesting a potential therapeutic strategy targeting both TAF1 and BET bromodomains. [] Information regarding in vivo efficacy in animal models or clinical trials is not available in the provided abstracts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)





![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)
![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)
